N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives .
Scientific Research Applications
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxamide share structural similarities.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives.
Pyridine Carboxamide Derivatives: Compounds like nicotinamide and isonicotinamide.
Uniqueness
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its combination of quinoline, thiazolidine, and pyridine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H12N4O2S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12N4O2S2/c24-17(13-5-3-9-20-11-13)22-23-18(25)16(27-19(23)26)10-14-8-7-12-4-1-2-6-15(12)21-14/h1-11H,(H,22,24)/b16-10- |
InChI Key |
VGKHTCLENLDPKJ-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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